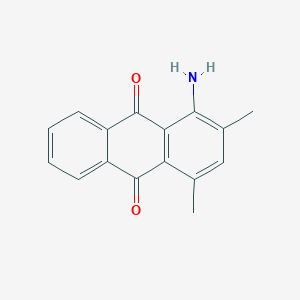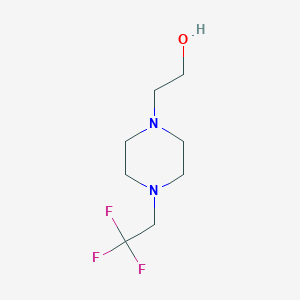
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H16F3N2O It is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetaldehyde or 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-(ethyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
科学研究应用
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to specific protein targets, influencing cellular pathways and physiological responses .
相似化合物的比较
Similar Compounds
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an ethanol group.
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the ethanol group, making it less hydrophilic.
Uniqueness
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is unique due to the combination of the trifluoroethyl and ethanol groups, which confer distinct chemical and physical properties. The trifluoroethyl group enhances lipophilicity, while the ethanol group provides a site for further chemical modifications, making it a versatile compound for various applications .
属性
分子式 |
C8H15F3N2O |
|---|---|
分子量 |
212.21 g/mol |
IUPAC 名称 |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2 |
InChI 键 |
LVNYNNXOFJLHOA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCO)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
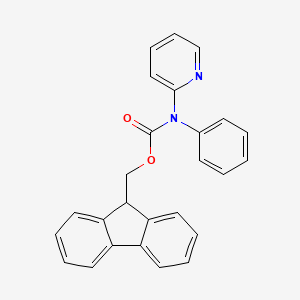
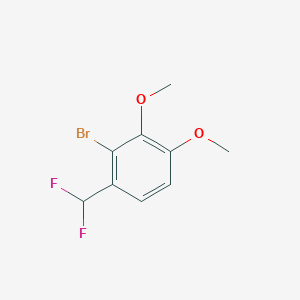
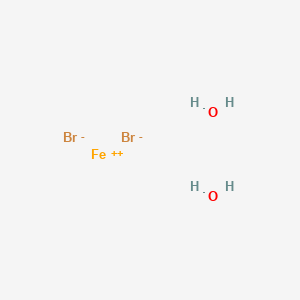
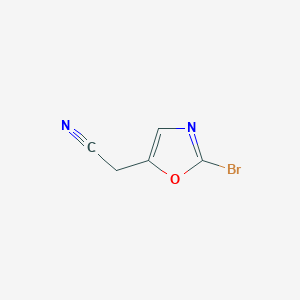
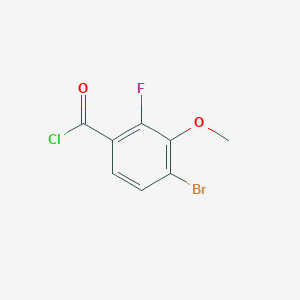
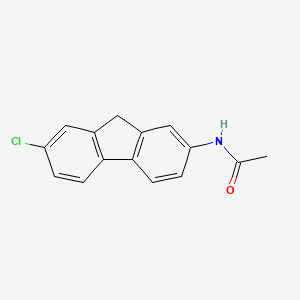
![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
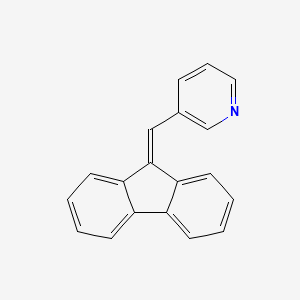
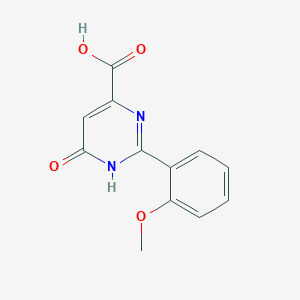
![4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
